1-Benzofuran-2-carbohydrazide 1-Benzofuran-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 42974-19-6
VCID: VC7805590
InChI: InChI=1S/C9H8N2O2/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8/h1-5H,10H2,(H,11,12)
SMILES: C1=CC=C2C(=C1)C=C(O2)C(=O)NN
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

1-Benzofuran-2-carbohydrazide

CAS No.: 42974-19-6

Cat. No.: VC7805590

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

1-Benzofuran-2-carbohydrazide - 42974-19-6

Specification

CAS No. 42974-19-6
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 1-benzofuran-2-carbohydrazide
Standard InChI InChI=1S/C9H8N2O2/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8/h1-5H,10H2,(H,11,12)
Standard InChI Key SYUDUCVHYKSSNV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(O2)C(=O)NN
Canonical SMILES C1=CC=C2C(=C1)C=C(O2)C(=O)NN

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-Benzofuran-2-carbohydrazide has a molecular weight of 176.17 g/mol and the IUPAC name 1-benzofuran-2-carbohydrazide. Its structure comprises a benzofuran ring (a fused benzene and furan system) substituted at the 2-position with a carbohydrazide group (-CONHNH₂). The SMILES notation C1=CC=C2C(=C1)C=C(O2)C(=O)NN and InChIKey SYUDUCVHYKSSNV-UHFFFAOYSA-N provide precise descriptors for its stereochemistry .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.17 g/mol
CAS Registry Number5545-86-8
Melting PointNot reported-
SolubilitySoluble in polar organic solvents (e.g., methanol, DMSO)

Synthesis and Derivative Formation

Primary Synthesis Routes

The synthesis of 1-benzofuran-2-carbohydrazide typically begins with esterification of benzofuran-2-carboxylic acid, followed by hydrazinolysis. Javali and Karvekar (2008) detailed a protocol where substituted benzofuran-2-carboxylates react with hydrazine hydrate in ethanol under reflux, yielding the carbohydrazide intermediate . For example, 5-bromo-1-benzofuran-2-carbohydrazide (1c) was synthesized by treating the corresponding ethyl ester with hydrazine hydrate at 80°C for 6 hours .

Derivative Synthesis

The carbohydrazide moiety serves as a precursor for Schiff bases and heterocyclic systems:

  • Schiff Bases: Condensation with aromatic aldehydes (e.g., veratraldehyde) in methanol and glacial acetic acid yields N'-(substituted benzylidene)-1-benzofuran-2-carbohydrazides (2a-f) .

  • 1,3,4-Oxadiazole-2-thiols: Reaction with carbon disulfide (CS₂) in alkaline ethanol produces 5-(substituted-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiols (3a-c) .

Table 2: Representative Derivatives and Yields

DerivativeReagentsYield (%)Biological Activity
2c (4-hydroxy-3-methoxybenzylidene)Veratraldehyde, acetic acid72Antioxidant (IC₅₀: 18 µM)
3a (5-methyl-1-benzofuran)CS₂, KOH, ethanol68Antimicrobial (MIC: 12.5 µg/mL)

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions confirm functional groups:

  • NH Stretching: 3250–3300 cm⁻¹ (hydrazide -NH₂).

  • C=O Stretching: 1660–1680 cm⁻¹ (amide I band).

  • C-N Stretching: 1250–1300 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): Signals at δ 8.2–8.5 ppm (hydrazide -NH₂), δ 7.5–7.8 ppm (benzofuran aromatic protons), and δ 6.8–7.2 ppm (substituents on aldehydes) .

  • ¹³C NMR: Peaks at 160–165 ppm (amide carbonyl), 145–150 ppm (benzofuran C-2), and 110–125 ppm (aromatic carbons) .

Mass Spectrometry

Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 177 [M+H]⁺, consistent with the molecular formula C₉H₈N₂O₂ .

Biological Activities

Antioxidant Properties

1-Benzofuran-2-carbohydrazide derivatives exhibit radical scavenging activity via the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Compound 2c demonstrated an IC₅₀ of 18 µM, comparable to ascorbic acid (IC₅₀: 15 µM) . The mechanism involves hydrogen atom transfer from the hydrazide group to stabilize free radicals.

Antimicrobial Efficacy

Derivatives show broad-spectrum activity against bacterial and fungal strains:

  • 3b (5-chloro-1-benzofuran): Inhibited Staphylococcus aureus (MIC: 3.12 µg/mL) and Candida albicans (MIC: 6.25 µg/mL) .

  • 2a (4-hydroxy-3-methoxy): Active against Pseudomonas aeruginosa (MIC: 25 µg/mL) .

Table 3: Antimicrobial Activity of Select Derivatives

CompoundMicrobial StrainMIC (µg/mL)
2aPseudomonas aeruginosa25
3bStaphylococcus aureus3.12
3cAspergillus niger12.5

Pharmacological Applications and Future Directions

Toxicological Considerations

While acute toxicity data remain limited, structural analogs of benzofuran exhibit low cytotoxicity in mammalian cell lines (IC₅₀ > 50 µM) . Further studies are needed to assess long-term safety.

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